3-Fluoro-5-methoxy-4-nitrobenzoic acid
Overview
Description
3-Fluoro-5-methoxy-4-nitrobenzoic acid is a chemical compound with the CAS Number: 577-39-9 . It has a molecular weight of 215.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves various reactions. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H6FNO5/c1-15-7-5 (9)2-4 (8 (11)12)3-6 (7)10 (13)14/h2-3H,1H3, (H,11,12) . The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 398.9±42.0 C at 760 mmHg . The compound is stored at room temperature and sealed in dry conditions .Scientific Research Applications
Heterocyclic Scaffolds Synthesis
3-Fluoro-5-methoxy-4-nitrobenzoic acid's derivatives, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been explored as multireactive building blocks in the synthesis of various heterocyclic scaffolds. These compounds serve as starting materials in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. Such heterocycles have significant importance in drug discovery, highlighting the utility of these derivatives in creating diverse libraries of potential pharmaceuticals (Křupková et al., 2013).
Molecular Electrostatic Potential Studies
In another realm of scientific research, derivatives of this compound have been included in studies to understand the influence of substituents on molecular electrostatic potential (MEP). These studies, focused on benzoic acid derivatives, aim to elucidate the nature of intermolecular interactions, which are crucial for molecular recognition processes in biological systems and materials science. By examining crystal structures and conducting electronic structure calculations, researchers have gained insights into the interplay of hydrogen, halogen bonds, and MEP in determining molecular behavior and properties (Pramanik et al., 2019).
Synthesis of Peptidomimetics
The potential of this compound derivatives extends into the domain of peptidomimetics. For instance, fluorinated and iodinated templates derived from similar compounds have been utilized in the synthesis of β-turn peptidomimetics. These studies have shown that specific substituents can promote β-turn conformations, which are of interest in developing new therapeutic agents that mimic protein secondary structures to modulate biological processes (Jiang & Burgess, 2002).
Polymorphism in Solid-State Chemistry
Moreover, the study of polymorphism, crucial for understanding the physical and chemical properties of materials, has also benefited from the examination of this compound derivatives. The identification and characterization of new polymorphs of related compounds underscore the role of molecular structure in determining the stability and properties of solid forms. This knowledge is vital for the pharmaceutical industry, where polymorph selection can impact drug formulation and efficacy (Dash et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-5-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-6-3-4(8(11)12)2-5(9)7(6)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRXFVLYSGNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283249 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-93-2 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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